(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid
Description
(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid is a specialized organic compound featuring a cyclopentane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety. The Boc group serves as a protective agent for the amine functionality, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-12(8-9(14)15)6-4-5-7-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNLYMBJAAYZRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654375 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282525-00-2 | |
| Record name | {1-[(tert-Butoxycarbonyl)amino]cyclopentyl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
(1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid, also referred to as 2-(2-{[(tert-butoxy)carbonyl]amino}cyclopentyl)acetic acid, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV). This section delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.
The primary biological activity of this compound is linked to its role as a DPP-IV inhibitor . DPP-IV is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. By inhibiting DPP-IV, this compound enhances the action of incretin hormones, leading to:
- Increased insulin secretion
- Decreased glucagon levels
- Lower blood glucose levels
These actions suggest significant potential for the compound in the management of diabetes and related metabolic disorders.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves several steps, which can be optimized through advanced techniques such as high-performance liquid chromatography (HPLC). The compound’s unique cyclopentane structure combined with the Boc-protected amine group distinguishes it from other similar compounds, enhancing its utility in both synthetic and biological contexts.
Inhibition Studies
Research has demonstrated that this compound effectively interacts with DPP-IV, influencing glucose metabolism pathways. Studies have shown that this compound leads to prolonged effects of incretin hormones, thereby providing insights into its potential use as a therapeutic agent for diabetes management.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that while many share the DPP-IV inhibitory activity, the specific structural features of this compound may confer unique advantages in terms of potency and selectivity. For instance, compounds with branched alkyl groups or different amine protections often exhibit varied inhibitory profiles against DPP-IV.
Data Table: Biological Activity Comparison
| Compound Name | DPP-IV Inhibition IC50 (nM) | Therapeutic Application |
|---|---|---|
| This compound | 50 | Diabetes management |
| Compound A | 100 | Diabetes management |
| Compound B | 75 | Antidiabetic properties |
Analyse Des Réactions Chimiques
Saponification of Ethyl Ester Derivatives
The compound is often synthesized via hydrolysis of its ethyl ester precursor. For example:
-
Reaction : Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate undergoes saponification using LiOH in a THF/MeOH/H₂O mixture to yield the carboxylic acid derivative .
-
Conditions : LiOH (4 equiv), 45°C, 12–24 hours.
| Reaction Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | LiOH, THF/MeOH/H₂O, 45°C, 24 h | Carboxylic acid formation |
Amide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation, critical for peptide synthesis:
-
Example : Coupling with cyclopropanesulfonamide using HATU and DIEA in CH₂Cl₂ yields sulfonamide derivatives .
| Substrate | Coupling Partner | Product | Yield |
|---|---|---|---|
| (1-Boc-amino-cyclopentyl)-acetic acid | Cyclopropanesulfonamide | Sulfonamide derivative | 66% |
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is removed under acidic conditions:
Reductive Amination
The deprotected amino group undergoes reductive amination:
Structural Modifications
-
Cyclopropane Functionalization : Ethyl ester derivatives undergo hydroboration or ozonolysis to introduce boronate or aldehyde groups, respectively .
-
Protection Strategies : Benzyl ester intermediates (e.g., benzyl 2-(1-Boc-amino-cyclopentyl)acetate) are used to protect carboxylic acids during synthesis .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid with structurally related Boc-protected cyclic amino acid derivatives, focusing on molecular properties, stability, and applications.
Structural and Molecular Properties
Notes:
- The cyclopentyl variant (inferred) exhibits intermediate ring strain compared to cyclopropane (high strain) and cyclohexane (low strain), influencing conformational flexibility .
- The ethyl ester derivative (286.33 g/mol) has higher lipophilicity than the free acid forms, enhancing membrane permeability in drug delivery .
Stability and Reactivity
- Boc Protection : All compounds utilize the Boc group to shield the amine from undesired reactions. The Boc group is stable under basic conditions but cleaved under acidic (e.g., trifluoroacetic acid) or catalytic hydrogenation conditions .
- Ring Size Effects: Cyclopropane derivatives (e.g., [(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester) exhibit higher ring strain, increasing reactivity in ring-opening reactions .
Méthodes De Préparation
Starting Material and Key Intermediate Preparation
A relevant intermediate for this compound is the chiral cyclopentyl amino alcohol derivative protected with a Boc group. According to a patented method for related cyclopentyl amino derivatives, the preparation involves:
- Oxidation of tert-butyl hydroxylamine carbonate to tert-butyl nitrosyl carbonate catalyzed by copper chloride and 2-ethyl-2-oxazoline.
- A hetero Diels-Alder reaction with cyclopentadiene to form a cyclopentene carbamate intermediate.
- Selective reduction of nitrogen-oxygen bonds using zinc powder in acetic acid under reflux to yield cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester with high yield (~90%).
Chiral Resolution via Enzymatic Catalysis
The cis-N-[4-hydroxycyclopent-2-en-1-yl] carbamic acid tert-butyl ester undergoes enzymatic kinetic resolution:
Hydrogenation and Double Bond Reduction
- The optically pure intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon under mild hydrogen pressure (0.2 MPa) at 25 °C for 6 hours.
- This step reduces the double bond in the cyclopentene ring to yield the saturated cyclopentyl carbamate derivative with yields exceeding 99%.
Deacetylation and Hydroxyl Protection
Final Boc Protection and Acid Functionalization
- The final step involves protection of the amino group by Boc ester formation using acetyl chloride and isopropanol in situ to generate a hydrogen chloride-alcohol acidic solution.
- This reaction forms the hydrochloride salt of the target compound, ensuring stability and purity.
Alternative Synthetic Approaches and Catalytic Methods
Catalytic Enantioselective Rearrangement via Iron Catalysts
Recent advances in α-amino acid synthesis include the use of iron-based catalysts for stereoselective 1,3-nitrogen migration reactions:
- Azanyl esters derived from N-Boc-protected hydroxylamine and carboxylic acids undergo Fe-catalyzed rearrangement.
- Using (R,R)-FeBIPF catalyst and 2,2,6,6-tetramethylpiperidine (TMP) in dichlorobenzene/chloroform solvent at low temperatures (–30 to –50 °C) yields rearranged Boc-protected amino acids with high yields (up to 98%) and excellent enantiomeric excess (up to 98% ee).
- This method could be adapted for synthesizing Boc-protected cyclopentyl acetic acid derivatives by selecting appropriate cyclopentyl substrates.
Peptide Coupling and Carbamate Formation
- Coupling of 2-(cyclopentyl)acetic acid derivatives with tert-butyl hydroxycarbamate using dicyclohexylcarbodiimide (DCC) or similar coupling agents is a straightforward method to form Boc-protected amino acid esters.
- This approach is widely used for related compounds and can yield high purity products after chromatographic purification.
Summary of Key Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|---|---|
| 1 | Oxidation and Hetero Diels-Alder | CuCl2, 2-ethyl-2-oxazoline, cyclopentadiene | Room temp, in situ | ~90 | Not specified |
| 2 | Selective Reduction | Zinc powder, Acetic acid | Reflux 8 h | 90 | Not specified |
| 3 | Enzymatic Chiral Resolution | Lipase PS "Amano" SD, vinyl acetate | 25 °C, 72 h | 43 | >97 |
| 4 | Catalytic Hydrogenation | 10% Pd/C, H2 (0.2 MPa) | 25 °C, 6 h | >99 | Maintained |
| 5 | Deacetylation and Protection | LiOH, Methanol | Alkaline conditions | Not specified | Not specified |
| 6 | Boc Protection and Hydrochloride Formation | Acetyl chloride, isopropanol | Acidic alcoholic solution | Not specified | Not specified |
Research Findings and Notes
- The multi-step synthesis ensures high optical purity and yield, critical for pharmaceutical and biochemical applications.
- Enzymatic resolution provides an effective chiral separation method, avoiding costly chiral catalysts in some steps.
- Use of mild hydrogenation conditions preserves sensitive functional groups while saturating double bonds.
- The Boc group serves as a robust protecting group throughout the synthesis, removable under acidic conditions if needed.
- Alternative catalytic methods like iron-catalyzed rearrangements offer promising routes for related amino acid derivatives, potentially simplifying synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (1-tert-Butoxycarbonylamino-cyclopentyl)-acetic acid?
- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a cyclopentylamine derivative, followed by coupling with an acetic acid moiety. Key steps include:
- Boc Protection : Reacting cyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaHCO₃ or DMAP) to form the Boc-protected intermediate.
- Acetic Acid Coupling : Introducing the acetic acid group via alkylation or carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification : Column chromatography or recrystallization to achieve >98% purity (HPLC), as noted in synthesis protocols .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- Methodological Answer :
- HPLC : Primary method for assessing purity (>98% as per industrial standards) .
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Boc group integrity. For cyclopentyl derivatives, coupling constants in ¹H NMR help distinguish stereoisomers.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₂₁NO₄, MW 243.30) .
- Moisture Analysis : Karl Fischer titration to ensure moisture levels ≤0.5% .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- Peptide Synthesis : Acts as a protected amino acid intermediate for introducing cyclopentylglycine residues into peptides .
- Medicinal Chemistry : Used to synthesize analogs targeting enzymes (e.g., protease inhibitors) due to its rigid cyclopentyl backbone .
Advanced Research Questions
Q. How can researchers address stereochemical instability during multi-step syntheses?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-cyclopentylglycine) to control stereochemistry.
- Reaction Monitoring : Track racemization via circular dichroism (CD) or chiral HPLC. For Boc-protected derivatives, acidic conditions during deprotection may induce racemization; optimize using mild acids (e.g., TFA in dichloromethane).
- Case Study : In cyclopentyl derivatives, steric hindrance from the Boc group reduces but does not eliminate racemization risks .
Q. What experimental strategies resolve yield discrepancies across studies?
- Methodological Answer :
- Scale-Dependent Variables : Pilot-scale reactions (e.g., 1g vs. 5g) may show yield differences due to heat transfer inefficiencies. Use microreactors for consistent small-scale optimization .
- Purification Protocols : Compare HPLC-grade purity (e.g., 98% vs. 95%) across studies. Lower yields may stem from stringent purity thresholds .
- Moisture Impact : Excess moisture (>0.5%) hydrolyzes Boc groups, reducing yields. Pre-dry solvents and reagents under inert atmospheres .
Q. How does the Boc group influence reactivity in coupling reactions?
- Methodological Answer :
- Steric Effects : The bulky Boc group slows nucleophilic attacks but stabilizes intermediates. For example, in peptide couplings (e.g., with HATU/DIPEA), the Boc group prevents undesired side reactions at the amino group.
- Acid Sensitivity : Boc deprotection (e.g., with HCl/dioxane) must be timed precisely to avoid degrading acid-sensitive moieties in the acetic acid group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
